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Compound of Interest

Compound Name: Fasiglifam

Cat. No.: B1672068 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a centralized resource for understanding and investigating the mechanisms

underlying Fasiglifam (TAK-875)-induced hepatotoxicity. The information is presented in a

question-and-answer format to directly address specific issues that may be encountered during

experimental work.

Frequently Asked Questions (FAQs)
Q1: What is the primary hypothesis for Fasiglifam-induced liver injury?

A1: The leading hypothesis is that Fasiglifam's hepatotoxicity is multifactorial, involving a

combination of metabolic activation to reactive metabolites, mitochondrial dysfunction, and

inhibition of bile acid transport.[1][2] A key event is the formation of a reactive acyl glucuronide

metabolite (TAK-875AG), which can covalently bind to hepatic proteins, a known risk factor for

drug-induced liver injury (DILI).[1][2]

Q2: Is the hepatotoxicity related to the pharmacological effect of Fasiglifam on GPR40?

A2: The role of GPR40 in Fasiglifam's hepatotoxicity is currently debated. Some studies

suggest that the toxicity is independent of GPR40 pharmacology.[1] However, other research

indicates that Fasiglifam may induce the generation of reactive oxygen species (ROS) in a

GPR40-dependent manner, and knockdown of GPR40 has been shown to abolish its

hepatotoxic effects in vitro.[3][4][5][6]
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Q3: What is the role of mitochondrial dysfunction in Fasiglifam hepatotoxicity?

A3: Mitochondrial impairment is considered a significant contributor to Fasiglifam-induced liver

injury.[1][2] Both Fasiglifam and its metabolites have been shown to inhibit mitochondrial

respiration, specifically targeting Complex I and II of the electron transport chain.[1][2] This can

lead to cellular stress, ATP depletion, and increased ROS production, ultimately causing

hepatocyte injury. However, some studies using Seahorse assays did not find significant

impairment of mitochondrial function to be a primary driver of the observed cytotoxicity.[7]

Q4: How does Fasiglifam affect biliary transport?

A4: Fasiglifam and its acyl glucuronide metabolite (TAK-875AG) can inhibit key hepatic efflux

transporters, including the Multidrug Resistance-Associated Protein 2 (MRP2), MRP3, and the

Bile Salt Export Pump (BSEP).[1][2] Inhibition of these transporters can lead to the intracellular

accumulation of Fasiglifam, its metabolites, and bile acids, resulting in cholestatic liver injury

and exacerbating mitochondrial damage.[1]

Q5: What were the key clinical findings that led to the termination of Fasiglifam's

development?

A5: The development of Fasiglifam was halted during Phase III clinical trials due to a clear

signal of liver toxicity.[8][9][10][11][12] Clinical data revealed a higher incidence of elevated

serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in patients

receiving Fasiglifam compared to those on placebo or active comparators.[9][12] Adjudicated

cases of drug-induced liver injury were significantly more frequent in the Fasiglifam-treated

groups.[9]

Troubleshooting Experimental Issues
Issue 1: Inconsistent cytotoxicity results in in-vitro models.

Possible Cause: Cell model sensitivity. Different hepatic cell lines (e.g., HepG2, primary

human hepatocytes) can exhibit varying sensitivities to Fasiglifam. Primary hepatocytes are

generally considered more metabolically competent and may provide more clinically relevant

data.
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Troubleshooting Tip: If using HepG2 cells, consider using 3D culture models, which can

better recapitulate the in vivo liver microenvironment.[3][6] When possible, use primary

human hepatocytes from multiple donors to account for genetic variability in metabolism and

transporter function.

Issue 2: Difficulty in detecting reactive metabolites.

Possible Cause: Instability of metabolites. The acyl glucuronide of Fasiglifam can be

unstable.

Troubleshooting Tip: When quenching hepatocyte incubations, use an acidic solution (e.g.,

0.1% formic acid in acetonitrile/isopropyl alcohol) and add ammonium formate to stabilize the

acyl glucuronide metabolite for detection.[1]

Issue 3: Contradictory results on the role of GPR40.

Possible Cause: Off-target effects vs. pharmacology. The hepatotoxicity may be a

combination of on-target (GPR40-mediated) and off-target effects.

Troubleshooting Tip: To dissect these pathways, use a combination of approaches. Compare

the cytotoxic effects of Fasiglifam in cells with and without GPR40 expression (e.g., using

siRNA knockdown or GPR40-negative cell lines).[3][4][5][6] Also, investigate other GPR40

agonists to determine if the hepatotoxicity is a class effect.
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Parameter Value Species/System Reference

Covalent Binding

Burden
2.0 mg/day Human Hepatocytes [1][2]

MRP3 Inhibition

(IC50) by TAK-875AG
0.21 µM Human [1][2]

Cytotoxicity (TC50) in

2D/3D hLiMT
56 to 68 µM (24-48h)

Primary Human

Hepatocytes
[7][13]

HepG2 Cell Viability

Decrease
Starting at ~100 µM HepG2 cells [3][4]

Clinical DILI Incidence
0.64% (Fasiglifam) vs.

0.06% (control)
Human Clinical Trials [9]

Clinical ALT/AST ≥3x

ULN

2.1% (Fasiglifam) vs.

0.5% (placebo)

Human

Cardiovascular

Outcomes Trial

[12]

Experimental Protocols
Covalent Binding Assay in Human Hepatocytes

Objective: To quantify the extent of covalent binding of radiolabeled Fasiglifam to

hepatocyte proteins.

Methodology:

Thaw and prepare cryopreserved human hepatocytes, ensuring high viability.

Incubate hepatocytes (1 x 10^6 cells/mL) with 10 µM of ¹⁴C-labeled Fasiglifam in Krebs-

Henseleit buffer at 37°C for 4 hours with constant shaking.

Include control incubations at 0 hours and with known DILI-positive drugs (e.g., diclofenac,

troglitazone).

To investigate the metabolic pathways involved, co-incubate with inhibitors such as 1-

aminobenzotriazole (ABT) for cytochrome P450 enzymes and (-)-borneol for UGTs.
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Quench the reaction by adding 5 volumes of ice-cold acetonitrile:isopropyl alcohol (1:1)

with 0.1% formic acid.

Add ammonium formate (500 mM, pH 3.0) to stabilize the acyl glucuronide metabolite.

Centrifuge to pellet the precipitated protein.

Wash the protein pellet repeatedly with methanol to remove non-covalently bound

radioactivity.

Quantify the protein concentration (e.g., using a BCA assay).

Measure the radioactivity in the protein pellet using liquid scintillation counting.

Express the results as pmol equivalents of Fasiglifam bound per mg of protein.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Objective: To assess the effect of Fasiglifam on mitochondrial function in intact cells.

Methodology:

Seed HepG2 cells in a Seahorse XF cell culture microplate and allow them to adhere.

Treat the cells with various concentrations of Fasiglifam for a predetermined time.

Prior to the assay, replace the culture medium with Seahorse XF base medium

supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-

CO₂ incubator at 37°C for 1 hour.

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a

mixture of rotenone and antimycin A.

Measure the oxygen consumption rate (OCR) in real-time.

Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked

respiration, maximal respiration, and spare respiratory capacity.
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Transporter Inhibition Assay
Objective: To determine the inhibitory potential of Fasiglifam and its metabolites on hepatic

efflux transporters.

Methodology:

Use membrane vesicles prepared from cells overexpressing the transporter of interest

(e.g., MRP2, MRP3, BSEP).

Incubate the vesicles with a known substrate for the transporter (e.g., a fluorescent or

radiolabeled substrate) in the presence of various concentrations of Fasiglifam or its

metabolites.

Initiate the transport reaction by adding ATP.

Stop the reaction at a specific time point by adding an ice-cold stop solution and rapidly

filtering the mixture.

Quantify the amount of substrate transported into the vesicles.

Calculate the IC50 value for the inhibition of transporter activity by fitting the data to a

dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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